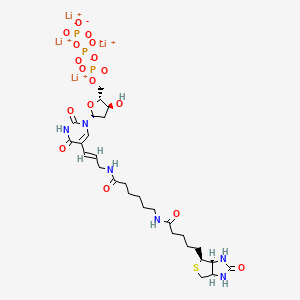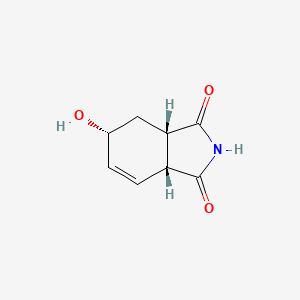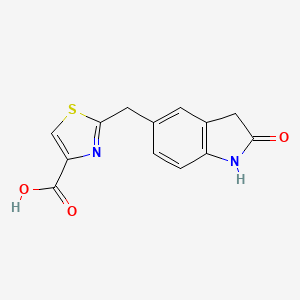
1-Bromo-2-methylpropane-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methylpropane-d9, also known as Isobutyl bromide, is a halogenated alkane used in various synthetic preparations . Its molecular formula is C4H9Br .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a carbon atom, which is also attached to a methyl group and a propane group . The molecular weight is 137.018 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.02 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are available for the similar compound 1-Bromo-2-methylpropane .Wissenschaftliche Forschungsanwendungen
Solution Enthalpies and Solvent Effects
Martins et al. (2006) explored the solution enthalpies of 1-bromoadamantane, comparing them with those of 2-bromo-2-methylpropane in monoalcohols. This study highlights the importance of solute size and solvent structure on solution enthalpies, offering insights into solvent-solute interactions relevant to 1-Bromo-2-methylpropane-d9 applications in solution thermodynamics (Martins et al., 2006).
Radiochemistry and PET Imaging
Rotteveel et al. (2017) focused on the radiosynthesis of 1-iodo-2-[11 C]methylpropane and its applications in further radiosynthesis reactions. This work underscores the versatility of halogenated compounds like this compound in developing radiolabeled synthons for positron emission tomography (PET) imaging, facilitating advancements in biomedical imaging and diagnostics (Rotteveel et al., 2017).
Reaction Kinetics and Solvolysis
Research by Wang et al. (2013) on the SN1 hydrolysis reaction of 2-bromo-2-methylpropane provides fundamental insights into reaction kinetics and mechanisms. This study, by observing reaction rates near the critical point of solvents, contributes to a deeper understanding of how structural variations in halogenated compounds, including deuterated versions, affect reaction dynamics (Wang et al., 2013).
Calorimetry and Excess Enthalpies
The work of Artigas et al. (2001) on the calorimetric behavior of primary bromobutanes with isomeric butanols, including discussions on 1-bromo-2-methylpropane, sheds light on the thermodynamics of mixing halogenated compounds with alcohols. Such studies are pivotal for designing and understanding chemical processes involving this compound, especially in the context of excess enthalpies and solvent interactions (Artigas et al., 2001).
Structural and Spectroscopic Analysis
In another vein, Pavitha et al. (2017) conducted a study on the synthesis and characterization of novel compounds involving 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol. This research not only highlights the synthetic utility of derivatives of this compound but also emphasizes the importance of detailed structural and spectroscopic analysis in developing new chemical entities with potential applications in materials science and pharmacology (Pavitha et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-methylpropane-d9 is the nucleophilic center in a molecule. This compound, being an alkyl halide, is electrophilic in nature and thus seeks out nucleophilic centers for reaction .
Mode of Action
This compound interacts with its targets through a mechanism known as the SN1 reaction . This reaction involves two steps:
- The first step is the spontaneous, unimolecular dissociation of the alkyl bromide to yield a carbocation .
- The second step involves the intermediate carbocation being immediately trapped by a nucleophile .
Biochemical Pathways
The SN1 reaction pathway is the primary biochemical pathway affected by this compound. This pathway involves the formation of a carbocation intermediate, which is then attacked by a nucleophile .
Result of Action
The result of the action of this compound is the formation of a new compound where the bromine atom has been replaced by a nucleophile. This can lead to various molecular and cellular effects depending on the specific nucleophile involved and the context of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the SN1 reaction can be influenced by the polarity of the solvent, temperature, and the presence of other substances . It is chemically stable under standard ambient conditions .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)

![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

